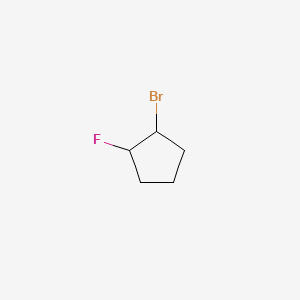

Cyclopentane, 1-bromo-2-fluoro-, cis-

説明

1-Bromo-2-fluorocyclopentane is an organic compound with the molecular formula C5H8BrF It is a cyclopentane derivative where a bromine atom and a fluorine atom are attached to adjacent carbon atoms in the cyclopentane ring

準備方法

The synthesis of 1-Bromo-2-fluorocyclopentane can be achieved through several methods. One common approach involves the halogenation of cyclopentane. The reaction typically proceeds as follows:

Halogenation of Cyclopentane: Cyclopentane is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclopentane.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反応の分析

1-Bromo-2-fluorocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted cyclopentane derivatives.

Elimination Reactions: Under strong basic conditions, 1-Bromo-2-fluorocyclopentane can undergo elimination reactions to form cyclopentene derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common compared to substitution and elimination.

科学的研究の応用

It appears that "Cyclopentane, 1-bromo-2-fluoro-, cis-" is a building block used in chemical synthesis . One potential application of fluorinated cyclopentane derivatives is in the creation of carbocyclic nucleosides, which have shown promise as antitumor and antiviral agents .

Scientific Research Applications

Cyclopentane, 1-bromo-2-fluoro-, cis- is a cyclopentane derivative with a bromine and a fluorine substituent in cis configuration . Isomers of this compound include trans-1-bromo-2-fluorocyclopentane and other stereoisomers .

Synthesis of Fluorine-Containing Cyclopentane Derivatives

- Fluorine-containing cyclopentane derivatives have applications in the synthesis of carbocyclic nucleosides .

- Carbocyclic nucleosides are compounds where the oxygen atom in the ether part of a sugar molecule is replaced by a carbon atom to stabilize the glycosidic linkage .

- These compounds may have improved chemical stability in vivo and stability against enzymes like phosphoribosyl transferase .

- Fluorinating a cyclopentane polyol derivative with a fluorinating agent can introduce a fluorine atom while removing an OY group .

As a Building Block

- Cis-1-bromo-2-fluoro-cyclopentane is a building block for chemical synthesis . AChemBlock offers this building block with 97% purity .

Isomerization and E2 Reactions

- Cycloalkanes, such as cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane, can undergo E2 reactions to form different major products based on their stereochemistry .

- The cis-1-bromo-2-ethylcyclohexane undergoes an E2 reaction to yield 1-ethylcyclohexene as the major product because it is highly substituted .

Other Fluorinated Cyclopentanes

- All cis-1,2,3,4-tetrafluorocyclopentane can be synthesized from dicyclopentadiene .

- All cis-1,2,3-trifluorocyclopropane is the most polar compound among a series of fluorinated cyclopropanes .

Hydrogen Bonding

作用機序

The mechanism of action of 1-Bromo-2-fluorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a halogen atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

類似化合物との比較

1-Bromo-2-fluorocyclopentane can be compared with other halogenated cyclopentane derivatives such as:

1-Bromo-2-chlorocyclopentane: Similar structure but with a chlorine atom instead of a fluorine atom.

1-Bromo-2-iodocyclopentane: Contains an iodine atom instead of a fluorine atom.

1-Chloro-2-fluorocyclopentane: Contains a chlorine atom instead of a bromine atom.

The uniqueness of 1-Bromo-2-fluorocyclopentane lies in the specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

Cyclopentane, 1-bromo-2-fluoro-, cis- (CAS 51422-72-1) is a halogenated cyclopentane derivative with the molecular formula CHBrF. Its structure features a bromine atom and a fluorine atom attached to a cyclopentane ring, which may confer unique biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, potential applications, and case studies.

- Molecular Weight : 167.02 g/mol

- SMILES : FC1CCCC1Br

- IUPAC Name : cis-1-Bromo-2-fluorocyclopentane

Biological Activity Overview

The biological activity of cyclopentane derivatives, including 1-bromo-2-fluoro-, cis-, has been less documented in the literature compared to other halogenated compounds. However, studies suggest that halogenated organic compounds often exhibit significant biological interactions, including antimicrobial and anticancer properties.

Table 1: Summary of Biological Activities Related to Halogenated Cyclopentanes

| Compound | Activity Type | Reference |

|---|---|---|

| Cyclopentane, 1-bromo-2-fluoro-, cis- | Antimicrobial Potential | |

| Related Halogenated Compounds | Anticancer Activity | |

| Cyclopentane Derivatives | Enzyme Inhibition |

Anticancer Potential

Research on structurally similar compounds indicates potential anticancer activity. For example, certain brominated and fluorinated compounds have demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

Cyclopentane derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The inhibition of enzymes such as prolyl oligopeptidase has been reported for related compounds, suggesting that cyclopentane, 1-bromo-2-fluoro-, cis-, may also exhibit similar inhibitory effects .

Study on Halogenated Cyclopentanes

A study investigated the structure-activity relationship (SAR) of various halogenated cyclopentanes. Results indicated that the presence of both bromine and fluorine atoms significantly enhances biological activity compared to non-halogenated analogs. The study highlighted that the cis configuration may influence binding affinity to biological targets .

Synthesis and Biological Evaluation

Another study focused on synthesizing novel cyclopentane derivatives and evaluating their biological activities against several cancer cell lines. The findings suggested that modifications at the 1 and 2 positions of the cyclopentane ring could lead to increased antiproliferative effects .

特性

IUPAC Name |

1-bromo-2-fluorocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITCXTAKUHIPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965742 | |

| Record name | 1-Bromo-2-fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51422-72-1, 51422-73-2 | |

| Record name | Cyclopentane, 1-bromo-2-fluoro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1-bromo-2-fluoro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。